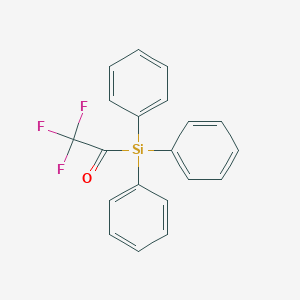
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone is an organosilicon compound with the molecular formula C20H15F3OSi and a molecular weight of 356.41 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a triphenylsilyl group attached to an ethanone backbone. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone typically involves the reaction of trifluoroacetyl chloride with triphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The general reaction scheme is as follows:
CF3COCl+Ph3SiH→CF3COSiPh3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a batch reactor, and the product is purified using techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethanol derivatives .
科学的研究の応用
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds and silicon-based compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone involves its ability to interact with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, making it a valuable tool for studying enzyme inhibition and other biochemical processes. The triphenylsilyl group provides steric hindrance and stability, allowing the compound to act as a selective reagent in various chemical reactions .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the triphenylsilyl group.
2,2,2-Trifluoro-1-(trimethylsilyl)ethanone: Contains a trimethylsilyl group instead of a triphenylsilyl group.
Trifluoroacetyltriphenylsilane: Another fluorinated organosilicon compound with similar reactivity.
Uniqueness
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone is unique due to the combination of its trifluoromethyl and triphenylsilyl groups. This combination imparts distinct electronic and steric properties, making it a versatile reagent in organic synthesis and a valuable tool in scientific research .
特性
IUPAC Name |
2,2,2-trifluoro-1-triphenylsilylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3OSi/c21-20(22,23)19(24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQZKOCPXUISGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452361 |
Source


|
| Record name | Silane, triphenyl(trifluoroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141334-25-0 |
Source


|
| Record name | Silane, triphenyl(trifluoroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














